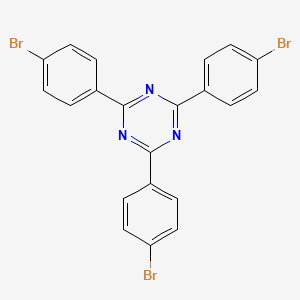

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Beschreibung

Overview of Triazine Chemistry in Materials Science

The 1,3,5-triazine (B166579) is a planar, six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This nitrogen-rich structure imparts a high degree of thermal and chemical stability, making it an ideal scaffold for durable materials. In materials science, triazine derivatives are integral to the synthesis of Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs). mdpi.combohrium.com These materials are characterized by their porous, crystalline structures, large surface areas, and precisely defined pore sizes.

The nitrogen atoms in the triazine ring create a strong affinity for carbon dioxide, making triazine-based frameworks promising candidates for CO2 capture and separation applications. semanticscholar.orgnih.gov Research has demonstrated that the introduction of polar groups into the framework can further enhance this CO2 binding affinity. semanticscholar.org Beyond gas separation, these frameworks have shown potential as adsorbents for removing organic pollutants from water and as efficient catalysts. bohrium.comrsc.org The versatility of triazine chemistry allows for the creation of materials with diverse functionalities, including flame-retardant phase change materials and advanced membranes for gas separation. mdpi.comrsc.org

Rationale for Research on 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (TBPBT)

This compound, often abbreviated as TBPBT, is a key building block in the synthesis of advanced organic materials. Its significance stems from the combination of a stable triazine core with three peripheral bromophenyl groups. The bromine atoms serve as reactive handles, enabling further chemical modifications through cross-coupling reactions. This makes TBPBT an ideal precursor for constructing larger, well-defined molecular architectures and polymers.

Research into TBPBT is driven by its utility as a component in materials for electronic and optoelectronic applications. It is used in the preparation of donor-acceptor dyads, which are molecular systems designed to enhance the generation and transport of charge carriers. chemicalbook.comchemicalbook.com This property is particularly valuable in the development of materials for dye-sensitized solar cells. chemicalbook.comchemicalbook.com TCI Chemicals categorizes the compound as a material building block, specifically for small molecule semiconductors, highlighting its role in the field of organic electronics. tcichemicals.com The symmetrical and rigid structure of TBPBT provides a predictable geometry for building highly ordered materials, such as covalent organic frameworks, where precise structural control is paramount.

Historical Context of Triazine Derivatives in Advanced Materials

The history of triazine chemistry is extensive, with the 1,3,5-triazine isomer being one of the earliest known organic compounds. globalscitechocean.com The journey of triazines into advanced materials began with two key, commercially available derivatives: melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wikipedia.org Melamine has long been a fundamental component in the production of durable thermosetting plastics known as melamine resins. wikipedia.org

Cyanuric chloride, an inexpensive and highly reactive compound, has served as a foundational building block for a vast array of triazine derivatives. mdpi.com Its three chlorine atoms can be substituted sequentially with various nucleophiles, a feature that has been exploited for decades in industries such as textiles, where chlorine-substituted triazines are used as reactive dyes. wikipedia.orgmdpi.com This stepwise reactivity allows for the precise construction of complex molecules. researchgate.net Over the past two decades, this principle has been extended to the synthesis of highly branched, tree-like molecules called dendrimers. mdpi.com A significant milestone occurred in 2007 with the development of methods to synthesize highly porous polymers based on triazine, opening new avenues for applications in catalysis and separations. wikipedia.org This evolution from simple resins and dyes to sophisticated porous frameworks and dendrimers illustrates the enduring and expanding role of triazine derivatives in the advancement of materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 30363-03-2 |

| Molecular Formula | C₂₁H₁₂Br₃N₃ |

| Molecular Weight | 546.05 g/mol |

| Appearance | White Solid |

| Melting Point | 377 °C |

Data sourced from PubChem and ChemicalBook. chemicalbook.comnih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | TBPBT |

| Melamine | |

| Cyanuric chloride | CC |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-tris(4-bromophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYVDGDZBNQVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275256 | |

| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30363-03-2 | |

| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Precursor Chemistry for Tbpbt

Direct Synthesis Approaches for TBPBT

Direct synthesis approaches focus on introducing the 4-bromophenyl moieties onto a triazine precursor or a related phenyl-substituted core. These methods are valued for their convergent nature, often assembling the final molecule in a few high-yielding steps.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for forming carbon-carbon bonds. nih.govlibretexts.org This methodology is theoretically applicable to the synthesis of TBPBT by coupling a tri-halogenated 1,3,5-triazine (B166579) core, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), with an appropriate organoboron reagent.

The proposed Suzuki-Miyaura reaction would involve the reaction of cyanuric chloride with three equivalents of 4-bromophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(PPh₃)₄. A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. libretexts.org Studies on similar heteroaromatic systems have shown that the choice of catalyst, base, and solvent is crucial for achieving high yields. researchgate.netmdpi.com For instance, the coupling of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine with p-methoxyphenylboronic acid has been successfully achieved using a Pd(PPh₃)₂Cl₂ catalyst with a base such as cesium carbonate in a solvent like 1,4-dioxane. researchgate.net This demonstrates the feasibility of attaching aryl groups to a dichlorotriazine core, which can be extrapolated to the synthesis of the trisubstituted TBPBT.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heteroaromatics

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Halogenated Substrate | Cyanuric Chloride or Dichlorotriazine derivative | researchgate.netresearchgate.net |

| Boron Reagent | Arylboronic Acid (e.g., 4-bromophenylboronic acid) | researchgate.net |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | researchgate.netmdpi.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | researchgate.net |

| Solvent | 1,4-Dioxane, Toluene, DME | researchgate.net |

| Temperature | Reflux (typically 80-110 °C) | researchgate.net |

Direct Arylation Polymerization Techniques

Direct Arylation Polymerization (DArP) is a modern, more atom-economical alternative to traditional cross-coupling methods for synthesizing conjugated polymers. It functions by creating carbon-carbon bonds between C-H bonds of one monomer and C-Halogen bonds of another, thereby avoiding the synthesis of organometallic intermediates.

However, DArP is a polymerization technique and is not a method for the direct synthesis of a discrete small molecule like TBPBT. Instead, TBPBT is a suitable candidate to act as a monomer or a core building block in such polymerizations. With its three C-Br bonds, TBPBT can serve as a trifunctional core, allowing for the growth of polymer chains or dendritic structures in three directions. This makes it a valuable component for creating cross-linked networks and hyperbranched polymers with unique electronic and thermal properties.

Conventional Heating and Microwave Irradiation Methods

The choice of heating method can significantly impact the efficiency of TBPBT synthesis. Conventional heating often involves prolonged reaction times at reflux temperatures, whereas microwave irradiation can dramatically accelerate reactions.

A documented conventional synthesis of TBPBT involves the direct bromination of 2,4,6-triphenyl-1,3,5-triazine (B147588). In this method, the starting material is treated with liquid bromine in chloroform (B151607) with iron powder as a catalyst. The reaction proceeds under dark conditions and requires stirring overnight to achieve a good yield (75%). chemicalbook.com

In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technique for synthesizing 1,3,5-triazine derivatives. clockss.org While a specific microwave synthesis for TBPBT is not detailed in the provided sources, analogous reactions involving the nucleophilic substitution on cyanuric chloride have seen reaction times reduced from hours to mere minutes. clockss.org For example, the synthesis of various 2,4,6-trisubstituted 1,3,5-triazine analogs was achieved in under 10 minutes using microwave irradiation, compared to several hours needed for conventional heating methods. clockss.orgnih.gov This acceleration is due to the efficient and rapid heating of the polar reagents and solvents by the microwave energy.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazine Derivatives

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating (Bromination for TBPBT) | Overnight (~12-16 hours) | Well-established, simple equipment | chemicalbook.com |

| Microwave Irradiation (General Triazine Synthesis) | 5 - 15 minutes | Rapid reaction rates, higher yields, energy efficient | clockss.org |

Precursor Design and Derivatization Strategies for TBPBT Analogues

These strategies involve the construction of the TBPBT molecule or its analogues starting from fundamental building blocks, with a focus on the chemistry of the triazine core precursor.

Utilization of Cyanuric Chloride in TBPBT Synthesis

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the most common and cost-effective precursor for the synthesis of substituted 1,3,5-triazines. researchgate.netnih.gov Its three chlorine atoms are highly reactive towards nucleophilic substitution, and their reactivity decreases sequentially as each chlorine is replaced, allowing for controlled, stepwise synthesis. nih.gov

For a symmetrical molecule like TBPBT, the most direct approach is the Friedel-Crafts reaction. researchgate.netgoogle.com This classic method involves reacting cyanuric chloride with three equivalents of bromobenzene (B47551), which acts as the aryl nucleophile. The reaction is promoted by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the triazine ring, making it susceptible to electrophilic attack by the bromobenzene. This one-pot reaction allows for the substitution of all three chlorine atoms to form the C-C bonds of the final TBPBT product. The versatility of the Friedel-Crafts reaction allows it to be used for producing a wide variety of aryl-substituted triazines. google.com

N-Methylimidazole-Mediated Synthesis Routes

Advanced synthetic routes aim to improve efficiency and reduce environmental impact by avoiding harsh reagents and difficult-to-remove byproducts. An innovative approach for synthesizing triazine analogues involves the use of N-methylimidazole as an organic base.

This method is particularly effective for creating triazine ethers from phenolic precursors. In a process for a related compound, N-methylimidazole reacts with a substituted phenol (B47542) (e.g., 2,4,6-tribromophenol) to form an imidazolium-phenolate salt. mdpi.com This salt then serves as the nucleophile, reacting with cyanuric chloride to displace the chlorine atoms. A key advantage of this route is that it proceeds without the need for an inorganic base (like NaOH or K₂CO₃), thus avoiding the generation of inorganic salt waste. mdpi.com The reaction is described as an atom-economical and clean process, with the by-product being a useful ionic liquid, N-methylimidazolium chloride, which is easily separated from the main product. mdpi.com This methodology offers high yields (over 95%) and represents a greener alternative for the synthesis of TBPBT analogues derived from bromophenols. mdpi.com

Table 3: Comparison of Precursor-Based Synthetic Routes

| Method | Precursors | Key Reagent/Catalyst | Advantages | Reference |

|---|---|---|---|---|

| Friedel-Crafts Reaction | Cyanuric Chloride, Bromobenzene | AlCl₃ (Lewis Acid) | Direct C-C bond formation, uses bulk chemicals | researchgate.netgoogle.com |

| N-Methylimidazole-Mediation | Cyanuric Chloride, Bromophenol | N-Methylimidazole | High yield (>95%), no inorganic base, atom-economical | mdpi.com |

Exploration of Various Brominated Phenyl Substituents for Triazine Core

The properties of 1,3,5-triazine-based compounds can be finely tuned by altering the substituents on the peripheral phenyl rings. The exploration of various brominated phenyl groups—differing in the number and position of bromine atoms—is crucial for developing materials with specific characteristics. While 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is derived from a para-substituted precursor, other isomers and more heavily brominated analogues have been synthesized.

The primary route to these compounds is the cyclotrimerization of the corresponding brominated benzonitriles. For instance, the synthesis of TBPBT involves the trimerization of 4-bromobenzonitrile (B114466). Similarly, other brominated phenyl triazines can be prepared from their respective nitrile precursors.

Another significant example is 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900), a compound utilized as a flame retardant. google.comnih.gov Its synthesis involves the reaction of cyanuric chloride with 2,4,6-tribromophenol (B41969). google.com This demonstrates the use of a different type of brominated precursor—a phenol rather than a nitrile—and a different synthetic pathway involving nucleophilic substitution on a pre-formed triazine ring. google.comnih.gov

The position of the substituent on the phenyl ring is known to significantly influence the final properties of the molecule. Studies on related triazines with chloro, fluoro, and methoxy (B1213986) substituents have shown that changing the substitution pattern from ortho to meta to para directly impacts the compound's biological receptor affinity. nih.gov For example, in a series of fluorinated analogues, the para-substituted compound showed the highest activity, followed by the meta and then the ortho isomers. nih.gov This principle suggests that synthesizing and testing ortho- and meta-bromophenyl triazines, alongside the common para version, is a valuable strategy for tuning molecular properties.

| Final Compound | Brominated Precursor | General Synthetic Route | Key Feature of Substituent |

|---|---|---|---|

| This compound | 4-bromobenzonitrile | Cyclotrimerization | Single bromine atom at the para-position. |

| 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine (Hypothetical) | 2-bromobenzonitrile | Cyclotrimerization | Single bromine atom at the ortho-position, introducing steric hindrance. |

| 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine (B2567758) (Hypothetical) | 3-bromobenzonitrile | Cyclotrimerization | Single bromine atom at the meta-position. |

| 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine | 2,4,6-tribromophenol (and Cyanuric Chloride) | Nucleophilic Substitution | Tribrominated phenoxy group, providing high bromine content. google.comnih.gov |

Atom-Economical and Green Chemistry Approaches in TBPBT Synthesis

In recent years, the principles of green chemistry and atom economy have become central to the development of synthetic protocols. primescholars.comwikipedia.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org An ideal, 100% atom-economical reaction would see all reactant atoms converted to the product, with nothing used catalytically. msd-life-science-foundation.or.jp

Traditional syntheses of substituted triazines often start from cyanuric chloride and involve sequential nucleophilic substitutions. nih.govmdpi.com While effective, these reactions have poor atom economy as each substitution step generates stoichiometric amounts of waste salts (e.g., sodium chloride).

In contrast, the cyclotrimerization of aromatic nitriles (like 4-bromobenzonitrile to form TBPBT) is an inherently more atom-economical approach. In this reaction, three molecules of the precursor combine to form the product with no atoms being lost as byproducts, representing a 100% theoretical atom economy. nih.gov

To further align with green chemistry principles, researchers have focused on improving the conditions for these reactions. chim.it Key advancements include the use of microwave irradiation and sonochemical (ultrasound-assisted) methods. chim.itnih.govresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes. chim.itresearchgate.net This method often allows for solvent-free conditions, which eliminates the environmental impact and cost associated with solvent use and disposal. chim.it Good to excellent yields of symmetrical 1,3,5-triazines have been achieved using this green methodology. chim.itresearchgate.net

Sonochemical Synthesis : Ultrasound-assisted synthesis is another green technique that has been successfully applied to produce 1,3,5-triazine derivatives. nih.gov This method can also significantly shorten reaction times (e.g., to as little as 5 minutes) and, notably, can often be performed in water, the most environmentally benign solvent. nih.gov One analysis showed a sonochemical protocol to be 13 times "greener" than the classical heating method for a triazine synthesis. nih.gov

A patent for the synthesis of the related 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine describes a method that is both atom-economical and pollution-free by reacting N-methylimidazole with 2,4,6-tribromophenol to form a salt, which then reacts with cyanuric chloride. google.com This process avoids the use of inorganic bases and the consequent generation of inorganic wastewater. google.com

| Method | Typical Conditions | Reaction Time | Key Advantages | Source |

|---|---|---|---|---|

| Conventional Heating | High temperature, organic solvents, often under pressure. | Several hours to days. | Well-established and widely used. | nih.govresearchgate.net |

| Microwave Irradiation | Solvent-free or minimal solvent, 120-150 °C. | 5-15 minutes. | Rapid heating, high yields, reduced energy consumption, cleaner reactions. | chim.itresearchgate.net |

| Sonochemistry (Ultrasound) | Water as solvent, room temperature. | ~5 minutes. | Extremely short reaction time, use of water as solvent, high yields (>75%). | nih.govmdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis of Tbpbt

Solid-State Structural Elucidation

Conformational Analysis in Solid-State StructuresAn analysis of the three-dimensional arrangement of the bromophenyl groups relative to the triazine ring in the solid state is dependent on the experimentally determined crystal structure.

Due to the absence of the required source data, the generation of the requested article with the specified level of scientific detail and accuracy is not possible at this time.

Intermolecular Interactions and Supramolecular Assembly of Tbpbt

Halogen Bonding Interactions in TBPBT Systems

Halogen bonding, a highly directional and specific non-covalent interaction, plays a pivotal role in the molecular recognition and crystal engineering of halogenated organic compounds. In TBPBT, the bromine atoms act as halogen bond donors, engaging in various interactions that contribute to the stability and structure of its molecular aggregates.

Electrostatic L-shaped Type II Interactions

Halogen-halogen interactions are categorized based on the geometry of the contact. Type II interactions, often described as having an "L-shaped" geometry, are characterized by one C-X···X angle being close to 180° and the other being around 90°. This geometry is indicative of a true halogen bond, where the electropositive region (σ-hole) on one halogen atom interacts with the electronegative equatorial region of another. Studies on various brominated aromatic compounds have provided insight into the nature and energetics of these interactions. Theoretical calculations on the bromobenzene (B47551) dimer have identified stable isomers with halogen-bonded geometries. royalsocietypublishing.org Furthermore, crystallographic analyses of dibromomethyl- and bromo-substituted benzenes and naphthalenes have revealed the presence of Type II Br···Br interactions. researchgate.net These findings suggest that in the solid state, TBPBT molecules could adopt orientations that facilitate these L-shaped Type II Br···Br contacts between the bromophenyl arms of adjacent molecules, contributing significantly to the crystal packing energy. The strength of these interactions is influenced by the electrostatic potential of the bromine atoms, which in turn is affected by the electron-withdrawing nature of the triazine core.

Halogen Trimer Synthons in Crystal Engineering

A particularly fascinating aspect of halogen bonding is the formation of "halogen trimer synthons," where three halogen atoms from different molecules interact to form a triangular motif. These synthons can act as robust and directional connectors in crystal engineering. A notable example is the formation of a trigonally symmetric Cl₃ synthon in the co-crystal of 2,4,6-tris(4-chlorophenoxy)-1,3,5-triazine and tribromobenzene. nih.gov In this structure, the chlorine atoms from three separate triazine molecules converge, with Cl···Cl interaction distances of 3.441(3) Å. nih.gov The angles of this interaction, a C-Cl···Cl angle of 165° and a Cl···Cl-C angle of 105°, are close to the idealized values for such a synthon. nih.gov The propensity of halogen atoms, including bromine, to form these higher-order aggregates suggests that TBPBT could also form Br₃ trimer synthons under suitable crystallization conditions. The C₃ symmetry of the TBPBT molecule is geometrically conducive to the formation of such trigonal synthons, which could lead to the assembly of highly ordered, two-dimensional hexagonal networks.

π-Stacking and Aromatic Interactions in TBPBT Assemblies

The planar aromatic rings of TBPBT, both the central triazine and the peripheral phenyl groups, are prone to engaging in π-stacking interactions. These non-covalent forces, arising from a combination of electrostatic and dispersion interactions, are fundamental to the organization of aromatic molecules in both the solid state and in solution. The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it an excellent partner for π-stacking with the more electron-rich phenyl rings of neighboring molecules. nih.gov

Self-Assembly on Surfaces and Interfaces

The ability of TBPBT to form ordered structures extends beyond bulk crystallization to the realm of two-dimensional self-assembly on solid surfaces. This process is of significant interest for the bottom-up fabrication of functional nanostructures for applications in electronics and materials science.

Two-Dimensional Self-Assembly on Graphite (B72142) and Graphene Substrates

The self-assembly of TBPBT at the liquid-solid interface on highly oriented pyrolytic graphite (HOPG) has been investigated using Scanning Tunneling Microscopy (STM). These studies reveal that the star-shaped TBPBT molecules can form well-ordered, two-dimensional nanoarchitectures. The arrangement of the molecules on the surface is a result of a delicate balance between molecule-molecule interactions (halogen bonding and π-stacking) and molecule-substrate interactions.

Influence of Substrate Effects on Self-Assembly Patterns

The choice of substrate plays a critical role in directing the two-dimensional self-assembly of TBPBT. The interaction between the molecule and the underlying surface can significantly alter the resulting supramolecular patterns. This has been demonstrated in studies comparing the assembly of TBPBT on highly oriented pyrolytic graphite (HOPG) and single-layer graphene (SLG). rsc.org

On the HOPG surface, TBPBT molecules form a well-ordered, porous hexagonal network. This arrangement is stabilized primarily by intermolecular halogen bonding (Br···N) between the bromine atoms of one molecule and the nitrogen atoms of the triazine core of a neighboring molecule. The underlying graphite substrate has a lesser influence on this structure, allowing the intermolecular forces to dominate the assembly process. rsc.org

In contrast, when TBPBT is deposited on single-layer graphene grown on a copper foil, it forms a close-packed, nonporous structure. rsc.org In this configuration, the dominant forces are the van der Waals interactions between the TBPBT molecules and the graphene substrate. This stronger molecule-substrate interaction overrides the weaker intermolecular halogen bonds, leading to a more densely packed arrangement. rsc.org These findings highlight that the substrate is not a passive scaffold but an active component that can tune the final supramolecular architecture. rsc.orgnih.gov A strong molecule-substrate interaction tends to favor close-packed structures, whereas weaker interactions allow intermolecular forces to direct the formation of porous networks. rsc.orgresearchgate.net

Formation of Close-Packed and Porous Nanoarchitectures

The self-assembly of TBPBT at the liquid-solid interface can result in distinct nanoarchitectures, namely porous and close-packed structures, depending on the substrate used. rsc.org

Porous Nanoarchitectures: On weakly interacting surfaces like HOPG, TBPBT forms a highly ordered porous hexagonal network. This open structure is a direct consequence of the directional Br···N halogen bonds that link the molecules together. The resulting pores are uniform in size and shape, creating a molecular sieve-like pattern on the surface. rsc.org

Close-Packed Nanoarchitectures: When a more interactive substrate like single-layer graphene is used, the assembly behavior changes dramatically. The stronger van der Waals forces between the molecule and the graphene surface promote the formation of a close-packed arrangement. In this structure, the molecules are arranged more densely to maximize their contact with the substrate, and the porous network is not observed. rsc.org

The transition between these two distinct patterns is a clear illustration of the competitive nature of intermolecular forces and molecule-substrate interactions in directing supramolecular self-assembly.

| Substrate | Dominant Interaction | Resulting Nanoarchitecture | Unit Cell Parameters |

|---|---|---|---|

| Highly Oriented Pyrolytic Graphite (HOPG) | Intermolecular Halogen Bonding (Br···N) | Porous Hexagonal Network | a = b = 2.58 ± 0.05 nm, α = 60 ± 2° |

| Single-Layer Graphene (SLG) | Molecule-Substrate van der Waals Forces | Close-Packed Structure | a = 2.15 ± 0.06 nm, b = 1.53 ± 0.05 nm, α = 85 ± 2° |

Host-Guest Chemistry and Inclusion Phenomena

The ability of molecules to form porous networks is a cornerstone of host-guest chemistry, where a host framework can trap and accommodate guest molecules within its cavities. The formation of ordered porous structures by TBPBT suggests its potential as a host in such systems.

Formation of Channel and Cavity Architectures

As established, TBPBT can self-assemble into a stable, porous hexagonal network on surfaces like HOPG. rsc.org This network is characterized by uniformly sized and regularly spaced cavities. These cavities are essentially two-dimensional channels or pores within the molecular layer. The architecture of these channels is defined by the size and shape of the TBPBT molecules and the geometry of their intermolecular bonding. rsc.org The existence of these well-defined voids is a prerequisite for any potential application in host-guest systems, as they provide the necessary space to accommodate guest species.

Guest Molecule Inclusion Studies

While the porous networks formed by TBPBT on certain substrates present theoretical potential for host-guest chemistry, specific studies detailing the successful inclusion of guest molecules into these TBPBT-based nanoarchitectures are not prominently featured in the surveyed scientific literature.

However, the principle of using triazine-based compounds to create host frameworks for guest inclusion is well-established with structurally analogous molecules. For instance, a closely related compound, 2,4,6-tris(4-bromophenoxy)-1,3,5-triazine (B14697931) (BrPOT), which features an oxygen linker between the phenyl ring and the triazine core, has been shown to form nanoporous channels capable of including fullerene molecules like C60 and C70. rsc.org This demonstrates that the general molecular shape and the presence of halogen atoms can be successfully utilized to create functional host-guest systems. These studies on related compounds provide a basis for future research into the potential of TBPBT's specific porous structures to accommodate and interact with suitable guest molecules. rsc.org

Computational and Theoretical Studies on Tbpbt

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For TBPBT, DFT calculations are employed to determine its most stable conformation, bond lengths, bond angles, and the distribution of electron density.

Modeling of Intermolecular Interactions and Ordering Schemes

The solid-state packing and self-assembly of TBPBT are governed by a variety of non-covalent intermolecular interactions. Computational models are used to identify and quantify these forces, which include halogen bonding, π–π stacking, and hydrogen bonding.

For molecules containing bromine, halogen bonding (C-Br···N or C-Br···Br) can be a significant directional interaction that influences crystal packing. Studies on monolayers of TBPBT formed on Au(111) surfaces have indicated that the type of dominant intermolecular interaction is temperature-dependent. At lower temperatures (70 °C), Br–N interactions are predominant, while at higher temperatures, Br–Br interactions play a more significant role.

Theoretical tools like Hirshfeld surface analysis are commonly used to visualize and quantify intermolecular contacts in crystalline solids. researchgate.netnih.gov This method allows for the decomposition of the crystal structure into contributions from different types of interactions, providing a "fingerprint" plot that summarizes the nature of the molecular packing. Energy framework analysis, another computational technique, can be used to calculate the strength of intermolecular interactions and visualize the topology of crystal packing, helping to explain the material's physical properties. researchgate.net

Table 1: Dominant Intermolecular Interactions in TBPBT Ordering

| Interaction Type | Description |

|---|---|

| Br–N Halogen Bonding | An attractive interaction between the electrophilic region of the bromine atom and the nucleophilic nitrogen atom of the triazine ring. Predominant at lower temperatures. |

| Br–Br Interactions | Interactions between bromine atoms on adjacent molecules, becoming more significant at higher temperatures. |

| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent TBPBT molecules, contributing to the stability of assembled structures. |

Simulation of Self-Assembly Processes and Molecular Arrangements

Simulations are critical for understanding the dynamic processes of how individual TBPBT molecules organize into larger, ordered structures on surfaces. These computational methods can predict the most stable molecular arrangements and provide insights into the formation of different nanoarchitectures.

Scanning tunneling microscopy (STM) studies have revealed that TBPBT exhibits different self-assembly behaviors on different substrates. On highly oriented pyrolytic graphite (B72142) (HOPG), TBPBT molecules form both compact and loose assembly patterns. In contrast, on single-layer graphene, they form a porous structure with hexagonal-like cavities.

Computational approaches such as Monte Carlo simulations can be used to predict the topology of adsorbed molecular overlayers. researchgate.net By modeling the interactions between the molecule and the surface, as well as between adjacent molecules, these simulations can help explain the formation of diverse architectures like two-dimensional crystals and other complex patterns. These theoretical insights are crucial for the rational design of novel nanomaterials with specific, tunable properties based on molecular self-assembly. researchgate.net

Prediction of Optoelectronic Properties (e.g., HOMO-LUMO Band Gaps)

Theoretical calculations are widely used to predict the optoelectronic properties of organic molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that determines the molecule's electronic and optical characteristics.

Table 2: Predicted Optoelectronic Properties of a Related Brominated Triazine Compound (OTrPhCzBr)

| Molecular Orbital | Energy Level (eV) |

|---|---|

| HOMO | -5.96 rsc.org |

| LUMO | -2.71 rsc.org |

| Energy Gap (LUMO-HOMO) | 3.25 |

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| TBPBT | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine |

| OTrPhCzBr | A derivative containing a 2,4,6-triphenyl-1,3,5-triazine (B147588) core and brominated carbazole (B46965) moieties |

| HOPG | Highly Oriented Pyrolytic Graphite |

| DFT | Density Functional Theory |

| TD-DFT | Time-Dependent Density Functional Theory |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

Advanced Applications and Functionalization of Tbpbt in Materials Science

Applications in Organic Electronics and Optoelectronic Devices

The electron-accepting nature of the 1,3,5-triazine (B166579) ring, coupled with the tunable properties of the peripheral phenyl groups, allows TBPBT to be integrated into various organic electronic and optoelectronic devices. It serves as a foundational component for materials used in light emission, charge transport, and energy conversion.

Host Materials for Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), materials capable of Thermally Activated Delayed Fluorescence (TADF) have garnered significant attention as they enable devices to achieve up to 100% internal quantum efficiency without using expensive heavy metals. mdpi.comnih.gov The 1,3,5-triazine core, a key feature of TBPBT, is a popular building block for designing TADF materials, including host materials that form the matrix for TADF emitters. bohrium.comchemrxiv.org

A critical requirement for a host material in a TADF-OLED is a high triplet energy level (ET) to prevent the quenching of the emitter's triplet excitons. The triazine unit in TBPBT contributes to a high ET, making it a suitable candidate for hosting blue, green, and yellow TADF emitters. chemrxiv.orgnih.gov The electron-deficient character of the triazine ring also facilitates electron transport, which is essential for balanced charge injection and recombination within the emissive layer of the OLED. bohrium.com While TBPBT itself can be used as a starting point, derivatives of the 2,4,6-triphenyl-1,3,5-triazine (B147588) scaffold are frequently developed to optimize performance in TADF devices. mdpi.comresearchgate.net

| Property | Requirement for TADF Host | Contribution of Triazine Core |

| Triplet Energy (ET) | High ET (> ET of emitter) | Provides high triplet energy, preventing exciton (B1674681) quenching. |

| Electron Affinity | Good electron-accepting ability | The nitrogen-rich triazine ring is inherently electron-deficient. |

| Charge Transport | Balanced electron and hole transport | Facilitates electron transport within the emissive layer. |

| Thermal Stability | High decomposition temperature | The triazine ring imparts excellent thermal and morphological stability. |

| Solubility | Processability in organic solvents | Can be modified with solubilizing groups for solution processing. |

Charge Carrier Enhancement in Donor-Acceptor Dyads

Donor-acceptor (D-A) dyads are molecules composed of an electron-donating unit and an electron-accepting unit. These materials are fundamental to organic electronics, particularly in applications requiring efficient charge separation and transport, such as organic photovoltaics and field-effect transistors. TBPBT is utilized as a precursor for the acceptor component in such D-A systems. chemicalbook.com

Dye-Sensitized Solar Cell Components

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a sensitizing dye attached to the surface of a wide-bandgap semiconductor. researchgate.net Triazine derivatives have been successfully incorporated into the molecular structure of these dyes, often acting as a π-conjugated bridge or an acceptor unit in a D-π-A architecture. researchgate.netnih.gov

TBPBT serves as a valuable synthetic intermediate for creating these complex dyes. chemicalbook.com The bromo- positions on the phenyl rings can be functionalized through cross-coupling reactions to extend the π-conjugation or to attach donor and anchoring groups. The inclusion of the electron-deficient triazine core in the dye's structure can improve the electronic coupling between the donor and the semiconductor's conduction band, leading to more efficient electron injection and higher power conversion efficiencies. nih.gov For instance, porphyrin-porphyrin dyads bridged by a 1,3,5-triazine unit have been synthesized and used in DSSCs, demonstrating the core's utility in mediating electronic phenomena. researchgate.netnih.gov

Luminescent Microporous Organic Polymers

Luminescent microporous organic polymers (LMOPs) are a class of materials that combine permanent porosity with solid-state fluorescence. rsc.orgresearchgate.net These properties make them attractive for applications in chemical sensing, particularly for the detection of explosives or volatile organic compounds. rsc.orgresearchgate.net

TBPBT is an ideal building block for constructing LMOPs. The three reactive bromophenyl arms allow it to act as a trigonal node in polymerization reactions, such as Heck or Sonogashira coupling. rsc.org The rigidity of the triphenyl-triazine unit helps in the formation of a robust, porous framework that resists collapse upon solvent removal. The inherent fluorescence of the π-conjugated system, originating from the aromatic structure, imparts luminescent properties to the resulting polymer. The porosity of the material allows analytes to diffuse into the framework, where they can interact with the polymer backbone and cause a change in the fluorescence emission (quenching or enhancement), enabling a sensory response. rsc.orgresearchgate.net

Conjugated Microporous Polymers (CMPs) and Covalent Triazine Frameworks (CTFs)

The trifunctional nature of TBPBT makes it a prime candidate for the synthesis of highly cross-linked, porous networks with extended π-conjugation. These materials, known as Conjugated Microporous Polymers (CMPs) and Covalent Triazine Frameworks (CTFs), are noted for their high stability, permanent porosity, and tunable electronic properties. nih.govrsc.org

Synthesis of π-Conjugated Porous Polymers utilizing TBPBT as Monomer

TBPBT can be used as a C3-symmetric monomer to synthesize triazine-based conjugated microporous polymers (T-CMPs). nih.gov The polymerization typically proceeds through palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara reaction, where the bromine atoms on TBPBT react with a co-monomer containing terminal alkyne groups. nih.govrsc.org This method allows for the creation of a rigid, π-conjugated network with a high degree of cross-linking.

The resulting polymers are amorphous materials that are insoluble in common organic solvents and exhibit high thermal stability. nih.gov The inherent porosity of these networks provides a high internal surface area, which is beneficial for applications in gas storage and separation. For example, T-CMPs have been shown to adsorb gases like H2 and CO2, with the nitrogen atoms in the triazine rings potentially enhancing the affinity for CO2. nih.govrsc.org The extended π-conjugation across the polymer framework also imparts semiconductor properties, making these materials potentially useful in heterogeneous photocatalysis. nih.gov

| Polymer Network | Monomers | Coupling Reaction | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g, 273 K) | H₂ Uptake (cm³/g, 77 K) | Ref. |

| T-CMP | TBPBT and 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine | Sonogashira-Hagihara | Not specified | 27.12 | 46.88 | nih.gov |

| TNCMP-2 | TBPBT and 1,4-diethynyl-2,5-bis(octyloxy)benzene | Sonogashira-Hagihara | 995 | ~32.5 (1.45 mmol/g) | Not specified | rsc.org |

CTF Construction by Direct Introduction of Triazine-Containing Monomers

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their high stability and N-rich structures, making them suitable for gas storage and catalysis. nih.gov One key synthesis strategy involves the direct polymerization of monomers that already contain the triazine unit. acs.org

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine has been successfully employed as a monomer in the synthesis of 1,3,5-triazine node conjugated microporous polymers (TCMPs). nih.gov In a notable example, TBPBT was reacted with various di- or triacetylene compounds through a Pd-catalyzed Sonogashira cross-coupling reaction. This method directly incorporates the intact TBPBT molecule into the final polymer structure, yielding amorphous, brown CTF powders with high thermal and chemical stability. nih.gov The resulting TCMPs exhibited significant microporosity with specific surface areas ranging from 494 to 995 m²/g. nih.gov

Gas Adsorption and Separation Properties (e.g., CO2 capture)

The inherent porosity and nitrogen-rich nature of CTFs make them excellent candidates for gas adsorption and separation, particularly for carbon dioxide capture. hnu.edu.cnrsc.org The nitrogen atoms in the triazine rings act as Lewis basic sites, which can enhance the affinity for CO2.

The TCMPs constructed from TBPBT monomers have demonstrated notable CO2 capture capabilities. nih.gov Research indicates that these materials show a higher CO2 uptake capacity compared to analogous conjugated microporous polymers that are based on a simple benzene (B151609) core instead of a triazine core. This enhancement is attributed directly to the presence of the triazine groups. nih.gov At a pressure of 1 bar and a temperature of 298 K, these TBPBT-based TCMPs recorded a CO2 capture capacity of 1.45 mmol/g. nih.gov The combination of high surface area and the chemical functionality of the triazine unit contributes to their efficiency in this application. nih.govnih.govsciengine.comescholarship.org

| Framework Type | Monomer | Specific Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Conditions | Source |

|---|---|---|---|---|---|

| TCMPs | This compound | 494–995 | 1.45 | 1 bar, 298 K | nih.gov |

Catalytic Applications of CTFs

The unique electronic properties, high stability, and porous structure of CTFs position them as promising materials for catalysis. nih.govnih.gov The nitrogen atoms within the triazine framework can act as active sites or be used to anchor catalytic metal species. rsc.org While the broad class of CTFs is widely explored for applications in photo- and electro-catalysis, specific catalytic applications for frameworks derived directly from this compound are an emerging area of research. nih.govbohrium.com For instance, related charged covalent triazine frameworks have been shown to be effective organocatalysts for the conversion of CO2 into cyclic carbonates. nih.gov Similarly, CTFs incorporating other functional units have been developed as photocatalysts for reactions like the oxidative coupling of amines. nih.gov These examples highlight the potential catalytic utility that could be engineered into TBPBT-based frameworks.

Polymer Composites and Flame Retardancy Enhancement

Triazine derivatives are recognized for their thermal stability and char-forming capabilities, making them valuable components in flame retardant systems. bohrium.com

TBPBT as Charring Agent in Intumescent Flame-Retardant Systems

Intumescent flame retardant (IFR) systems typically consist of an acid source, a carbonizing (charring) agent, and a blowing agent. Upon heating, they swell to form a protective, insulating layer of char. Triazine-based compounds are effective charring agents due to their tendency to form thermally stable, cross-linked structures (like melon) at high temperatures. researchgate.netepa.gov

A study on sym-2,4,6-trisubstituted-s-triazine derivatives investigated their role as charring agents in IFR systems. bohrium.commdpi.com A structurally similar compound, N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT), was synthesized and tested. mdpi.com This compound, which features the same tris(4-bromophenyl)triazine core but with amino linkages, was combined with ammonium (B1175870) polyphosphate (APP) as the acid source. The thermal analysis of these derivatives is used to predict their effectiveness, with higher char residue and Limiting Oxygen Index (LOI) values indicating better potential as a charring agent. bohrium.commdpi.com

Improvement of Flame Retardancy in Polypropylene (B1209903) Composites

Polypropylene (PP) is a widely used but highly flammable polymer. bohrium.commdpi.com Incorporating IFR systems is a common strategy to enhance its fire safety. The effectiveness of triazine-based IFR systems in polypropylene has been demonstrated.

In research using the aforementioned TBAT as the charring agent with APP, significant improvements in the flame retardancy of PP were achieved. mdpi.com The performance of the IFR system was evaluated using the vertical burning test (UL94), a standard for assessing plastic flammability. The results showed that the blend of APP and the triazine derivative could elevate the fire resistance of the PP composite. Specifically, when the total IFR loading was 25% by weight, with a mass ratio of APP to TBAT of 2:1, the polypropylene composite achieved a V-1 rating in the UL94 test. bohrium.commdpi.com

| Polymer Matrix | IFR System | IFR Loading (wt%) | APP:Charring Agent Ratio | UL94 Rating | Source |

|---|---|---|---|---|---|

| Polypropylene (PP) | APP / TBAT | 25 | 2:1 | V-1 | bohrium.commdpi.com |

Functionalization for Specific Applications

The three bromine atoms on the peripheral phenyl rings of TBPBT are key functional handles that allow the molecule to be used as a versatile building block for more complex supramolecular structures and functional materials. These bromo-groups can be readily transformed or substituted via various cross-coupling reactions.

For example, the Sonogashira coupling reaction used to construct the TCMPs demonstrates the reactivity of the C-Br bonds. nih.gov Other common reactions, such as Suzuki or Stille coupling, could be employed to attach different aromatic or functional groups. This "functionalization" allows for the precise tuning of the molecule's electronic and photophysical properties. By strategically choosing the coupling partners, derivatives of TBPBT could be designed for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) or as components in sensors. nih.gov This synthetic versatility makes TBPBT a valuable platform for developing novel materials with tailored properties.

Anchored Polyolefin Separators for Lithium Metal Batteries

The safety and performance of lithium-ion batteries are critically dependent on the properties of the separator, a membrane that prevents direct contact between the anode and the cathode while allowing ion transport. A recent study has explored the use of a closely related compound, 2,4,6-tris(3-bromophenyl)-1,3,5-triazine (B2567758) (TBT), to enhance the properties of polyolefin separators. nih.gov In this research, a TBT-coated polyethylene (B3416737) (PE) separator was developed through a one-step casting process. nih.gov

The incorporation of the TBT coating material was found to significantly improve the mechanical and thermal characteristics of the PE separator. This enhancement is crucial for preventing thermal shrinkage at elevated temperatures, a critical safety concern in batteries. nih.gov Furthermore, the TBT-coated separator demonstrated a high affinity for conventional carbonate-based electrolytes and exhibited notable radical scavenging capabilities. nih.gov These properties contribute to the formation of a stable solid electrolyte interphase (SEI), which is essential for uniform lithium deposition and the suppression of dendritic lithium growth at the anode. nih.govresearchgate.net The reduction of highly reactive radicals at the cathode interface also helps in mitigating undesirable side reactions. nih.gov

The electrochemical performance of batteries assembled with the TBT-coated PE separator showed marked improvements over those with standard PE separators. For instance, in a Li||LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NCM622) cell, the initial discharge capacity was 144.6 mAh g⁻¹, with a capacity retention of 87.2% after 200 cycles at 1 C. This is a significant improvement compared to the 135.3 mAh g⁻¹ initial capacity and 74.9% retention for the cell with an uncoated PE separator. researchgate.net These findings underscore the potential of triazine-based compounds in developing safer and more efficient separators for advanced lithium metal batteries. nih.gov

Table 1: Electrochemical Performance of TBT-Coated vs. Uncoated PE Separators in Li||NCM622 Cells

| Separator | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention after 200 cycles (%) |

|---|---|---|

| TBT-Coated PE | 144.6 | 87.2 |

| Uncoated PE | 135.3 | 74.9 |

Data sourced from research on 2,4,6-tris(3-bromophenyl)-1,3,5-triazine. researchgate.net

Photocatalytic Performance of Triazine-Cored Dendrimers

The electron-deficient nature of the 1,3,5-triazine ring makes it an attractive core for the construction of photocatalytically active materials. Research into aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine core has demonstrated their potential as innovative photocatalysts. nih.govnih.gov In one study, two novel aromatic dendrimers, designated D1 and D2, were synthesized. nih.gov These dendrimers were then evaluated for their photocatalytic efficiency in the selective oxidation of benzylamines to their corresponding N-benzylidene benzylamines under mild conditions. nih.govacs.org

The photocatalytic reactions were conducted in the open air at room temperature, utilizing a UV-LED light source with a wavelength of 365 nm. nih.govacs.org Both dendrimers, D1 and D2, exhibited photocatalytic activity, with D2 showing superior performance. nih.govacs.org In a preliminary experiment using 0.5 mol % of dendrimer D2 as the photocatalyst, a 78% conversion of benzylamine (B48309) was achieved within 1.5 hours. nih.govacs.org This highlights the potential of triazine-cored dendrimers in facilitating efficient and selective organic transformations. The improved thermal stability and beneficial photophysical properties associated with the 2,4,6-triphenyl-1,3,5-triazine core are key to their effectiveness in such applications. nih.gov

Table 2: Photocatalytic Oxidation of Benzylamine using Triazine-Cored Dendrimers

| Photocatalyst | Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| D1 | 0.5 | 1.5 | Lower than D2 |

| D2 | 0.5 | 1.5 | 78 |

Data sourced from research on aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores. nih.govacs.org

Future Research Directions and Emerging Trends for Tbpbt

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic strategies for TBPBT and related substituted triazines often begin with cyanuric chloride, leveraging sequential nucleophilic substitution reactions. mdpi.comresearchgate.netresearchgate.net While effective, these methods present opportunities for improvement in terms of efficiency, atom economy, and environmental impact. Future research will likely focus on developing more sustainable synthetic protocols.

Key areas for development include:

Catalytic C-H Arylation: Exploring direct C-H arylation methods to couple 4-bromobenzene derivatives with a pre-formed triazine core could circumvent the need for halogenated precursors like cyanuric chloride, reducing waste and simplifying purification processes.

Flow Chemistry: Implementing continuous flow synthesis could offer enhanced control over reaction parameters (temperature, pressure, stoichiometry), potentially leading to higher yields, improved purity, and safer handling of reagents. researchgate.net

Green Solvents and Catalysts: Research into replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, is a promising avenue. Furthermore, the development of recyclable and highly efficient catalysts could significantly reduce the environmental footprint of TBPBT synthesis. A known method involves the reaction of 2,4,6-triphenyl-1,3,5-triazine (B147588) with bromine and iron powder in chloroform (B151607), achieving a respectable yield. chemicalbook.com

Table 1: Comparison of Potential Synthetic Route Improvements

| Feature | Current Method (e.g., from Cyanuric Chloride) | Future Direction | Potential Advantages |

| Starting Material | Cyanuric Chloride | 1,3,5-Triazine (B166579) | Higher atom economy |

| Reaction Type | Nucleophilic Substitution | Direct C-H Arylation | Fewer synthetic steps, reduced waste |

| Process | Batch Processing | Continuous Flow | Improved safety, scalability, and purity |

| Solvents | Chloroform, Dichloromethane | Green Solvents (e.g., Ionic Liquids) | Reduced environmental impact |

Exploration of TBPBT in Quantum Materials and Advanced Energy Storage

The electronic properties and structural rigidity of TBPBT make it a candidate for applications in next-generation electronics and energy storage. The triazine core is electron-deficient, which is advantageous for creating materials with specific charge-transport properties.

Quantum Materials: The trifunctional nature of TBPBT allows it to act as a monomer or building block for creating highly structured, π-conjugated two-dimensional (2D) materials like Covalent Organic Frameworks (COFs). rsc.org These materials could exhibit unique quantum phenomena, and the presence of heavy bromine atoms might introduce interesting spin-orbit coupling effects relevant to spintronics.

Advanced Energy Storage: Research on a related isomer, 2,4,6-tris(3-bromophenyl)-1,3,5-triazine (B2567758) (TBT), has demonstrated its utility as a radical-scavenging coating for polyolefin separators in lithium metal batteries. nih.govresearchgate.net The TBT coating was shown to enhance the mechanical and thermal properties of the separator, suppress dendritic lithium growth, and reduce undesirable interfacial reactions by scavenging highly reactive radicals. nih.gov This success strongly suggests that TBPBT could be explored for similar functions, potentially improving the safety and performance of advanced battery systems.

Table 2: Research Findings on a TBPBT Isomer in Battery Separators nih.gov

| Property | Uncoated Separator | TBT-Coated Separator | Improvement Mechanism |

| Thermal Shrinkage | Significant at high temperatures | Effectively inhibited up to 180 °C | Enhanced mechanical properties from coating |

| Electrolyte Affinity | Standard | Reliable affinity for carbonate electrolytes | Favorable chemical interaction |

| Interfacial Stability | Prone to dendritic Li growth | Controls dendritic growth, suppresses side reactions | Radical scavenging reduces reactive species |

Future work should involve fabricating and testing TBPBT-coated separators to compare their performance and investigate the influence of the bromine atom's position (para vs. meta) on battery electrochemistry.

Integration of TBPBT into Hybrid Organic-Inorganic Architectures

The ability of the triazine nitrogens and the potential for the bromophenyl groups to undergo further reactions make TBPBT an excellent ligand or structural linker for creating hybrid materials.

Metal-Organic Frameworks (MOFs): TBPBT can serve as an organic linker to construct robust, porous MOFs. nanochemazone.com The bromine atoms provide functional handles for post-synthetic modification, allowing for the tuning of the MOF's properties, such as pore size, surface chemistry, and catalytic activity. Research on the related ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine has shown the successful synthesis of diverse 3D MOFs with Co(II), Ag(I), Cu(II), and Zn(II) ions, which exhibit interesting network structures and potential for electrocatalysis. rsc.orgnih.gov This provides a clear roadmap for exploring TBPBT in MOF synthesis.

Nanocomposites: Integrating TBPBT into inorganic nanoparticle systems (e.g., silica, titania, gold nanoparticles) could yield hybrid materials with synergistic properties. For example, TBPBT-functionalized nanoparticles could be developed for targeted drug delivery or as advanced catalysts where the inorganic core provides stability and the organic shell imparts specific functionality.

Advanced Mechanistic Studies of TBPBT Reactions and Interactions

A deeper understanding of the fundamental chemical and physical processes involving TBPBT is crucial for optimizing its performance in various applications.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, HOMO/LUMO energy levels, and charge distribution of TBPBT. mdpi.com Such studies, similar to those performed on 2,4,6-trinitro-1,3,5-triazine (TNTA), can elucidate its reactivity, predict its behavior in electronic devices, and guide the design of new derivatives with tailored properties. mdpi.com

Spectroscopic Analysis: Advanced spectroscopic techniques, including time-resolved fluorescence and transient absorption spectroscopy, can probe the excited-state dynamics of TBPBT. Understanding how the molecule absorbs and dissipates energy is critical for its application in optoelectronics, such as organic light-emitting diodes (OLEDs) or photocatalysis.

Interaction Studies: Investigating the non-covalent interactions, such as halogen bonding and π-π stacking, that govern the self-assembly of TBPBT in the solid state is essential. Single-crystal X-ray diffraction can reveal the precise packing arrangement, which influences the material's bulk properties.

Applications in Sensing and Environmental Remediation

The functional groups and electronic nature of TBPBT open avenues for its use in detecting and mitigating environmental pollutants.

Chemical Sensors: The electron-deficient triazine core can interact with electron-rich analytes. This interaction could form the basis of fluorescent or colorimetric sensors. The bromine atoms can be functionalized with specific recognition units to create highly selective sensors for environmental toxins, metal ions, or biological molecules.

Environmental Remediation: The biotransformation of a related compound, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) (TTBP-TAZ), has been studied, revealing its potential to degrade into the environmental contaminant 2,4,6-tribromophenol (B41969) (TBP). nih.govnih.govresearchgate.net Future research should investigate the environmental fate and degradation pathways of TBPBT. This knowledge is crucial for assessing its environmental impact and could lead to the development of TBPBT-based materials for the adsorptive removal or photocatalytic degradation of persistent organic pollutants.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via cyclotrimerization of 4-bromobenzonitrile using trifluoromethanesulfonic acid (triflic acid) as a catalyst. Key parameters include:

- Temperature : Maintained at 0–5°C during nitrile addition to prevent side reactions.

- Stoichiometry : A 1:3 molar ratio of triazine core precursor to 4-bromobenzonitrile ensures complete substitution.

- Workup : Neutralization with sodium bicarbonate, followed by washing with methanol and recrystallization from tetrahydrofuran (THF), yields >95% purity .

| Condition | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst (triflic acid) | 1.5 equiv. | Higher equivalents increase yield but risk side products. |

| Reaction Time | 24 hours | Prolonged time improves cyclization efficiency. |

| Solvent | Dichloromethane | Ensures homogeneity and low viscosity. |

Advanced Question

Q. How can researchers design experiments to incorporate this compound into luminescent covalent organic polymers (COPs) for sensing applications?

Methodological Answer: The triazine derivative serves as a node in COP synthesis via Ni-catalyzed Yamamoto coupling. Key steps:

Monomer Design : Combine with tris(4-bromophenyl)benzene or triphenylamine derivatives to extend π-conjugation.

Catalyst Selection : Use Ni(COD)₂ (1,5-cyclooctadiene-nickel(0)) for efficient C–C bond formation.

Post-Synthetic Modification : Introduce luminescent probes (e.g., carbazole) via Suzuki-Miyaura cross-coupling to enhance sensing capabilities .

Basic Question

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this triazine derivative?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (80:20) to assess purity (>98% by area normalization).

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 547.05) verifies molecular weight .

Advanced Question

Q. What strategies mitigate challenges in achieving high crystallinity when using this compound as a building block in covalent organic frameworks (COFs)?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., mesitylene/dioxane) to slow nucleation and enhance crystal growth.

- Thermal Annealing : Heat reaction mixtures at 120°C for 72 hours to promote ordered stacking.

- Additive Engineering : Introduce templating agents (e.g., Pluronic F127) to direct pore formation .

Basic Question

Q. How does the bromophenyl substitution pattern influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The para-bromine atoms act as leaving groups in Pd-catalyzed couplings (e.g., Suzuki, Yamamoto). Reactivity trends include:

- Electronic Effects : Electron-withdrawing bromine enhances oxidative addition efficiency.

- Steric Effects : Bulky substituents reduce reaction rates; optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Advanced Question

Q. What mechanistic insights explain the compound’s role in enhancing charge transport properties in OLED devices?

Methodological Answer:

- Electron-Deficient Core : The triazine ring stabilizes LUMO levels (-3.2 eV), facilitating electron injection.

- Supramolecular Ordering : π-Stacking of bromophenyl groups reduces exciton recombination, measured via time-resolved photoluminescence (TRPL).

- Device Fabrication : Blend with hole-transport materials (e.g., TCTA) at 1:4 weight ratio for balanced charge mobility .

Basic Question

Q. What are the critical parameters for scaling up the synthesis while maintaining high reproducibility?

Methodological Answer:

- Batch Size : Limit to 10 g per reaction to avoid exothermic runaway.

- Purification : Use Soxhlet extraction with hexane/ethyl acetate (3:1) for large-scale recrystallization.

- Quality Control : Implement in-line FTIR to monitor reaction progress and intermediate stability .

Advanced Question

Q. How can computational modeling predict the supramolecular assembly of this triazine derivative in nanostructured materials?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels and intermolecular interaction energies (e.g., halogen bonding).

- Molecular Dynamics (MD) : Simulate solvent effects on self-assembly using GROMACS with OPLS-AA force fields.

- Crystallographic Prediction : Use Materials Studio to model packing motifs, validated via powder XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.